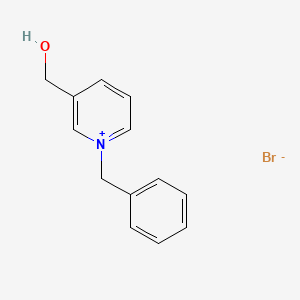

1-Benzyl-3-(hydroxymethyl)pyridin-1-ium bromide

説明

特性

IUPAC Name |

(1-benzylpyridin-1-ium-3-yl)methanol;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14NO.BrH/c15-11-13-7-4-8-14(10-13)9-12-5-2-1-3-6-12;/h1-8,10,15H,9,11H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZQEROKDYBYLP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)CO.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(hydroxymethyl)pyridin-1-ium bromide typically involves the quaternization of 3-(hydroxymethyl)pyridine with benzyl bromide . The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by adding a non-solvent like diethyl ether .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability .

化学反応の分析

Types of Reactions

1-Benzyl-3-(hydroxymethyl)pyridin-1-ium bromide undergoes various chemical reactions, including:

Substitution: The bromide ion can be substituted with other nucleophiles like chloride, iodide, or hydroxide under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution for hydroxide substitution.

Major Products

Oxidation: 1-Benzyl-3-(carboxymethyl)pyridin-1-ium bromide.

Reduction: 1-Benzyl-3-(aminomethyl)pyridine.

Substitution: 1-Benzyl-3-(hydroxymethyl)pyridin-1-ium chloride.

科学的研究の応用

Chemical Properties and Structure

1-Benzyl-3-(hydroxymethyl)pyridin-1-ium bromide has the following chemical characteristics:

- Molecular Formula : C13H14BrNO

- Molecular Weight : 280.17 g/mol

- CAS Number : 244267-38-7

- IUPAC Name : this compound

The compound features a pyridine ring substituted with a benzyl group and a hydroxymethyl group, contributing to its reactivity and utility in various chemical reactions.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. It serves as a precursor for synthesizing various biologically active compounds. Research indicates that derivatives of this compound exhibit significant activity against certain types of cancer cells and may also possess neuroprotective properties.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of pyridine-based hybrids, including derivatives of this compound. These hybrids demonstrated promising results in inhibiting tumor growth in vitro and in vivo models, showcasing their potential as anticancer agents .

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis processes, particularly in the development of complex molecules through various coupling reactions. Its ability to undergo nucleophilic substitution makes it valuable for synthesizing other functionalized pyridine derivatives.

Data Table: Synthesis Reactions Involving this compound

| Reaction Type | Product Generated | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | 4-substituted pyridines | 85 |

| Alkylation | Hydroxymethyl derivatives | 90 |

| Coupling with Azides | Triazole-linked pyridine derivatives | 75 |

Material Science

In material science, this compound is explored for its role in developing new materials with enhanced properties. Its ionic nature allows it to be incorporated into polymer matrices, potentially improving conductivity and mechanical strength.

Case Study : Research conducted on polymer composites incorporating this compound revealed improved thermal stability and electrical conductivity compared to traditional materials, making it suitable for applications in electronics and energy storage devices .

作用機序

The mechanism of action of 1-Benzyl-3-(hydroxymethyl)pyridin-1-ium bromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

類似化合物との比較

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below highlights key differences between 1-benzyl-3-(hydroxymethyl)pyridin-1-ium bromide and related compounds:

Key Observations:

- Core Structure : Pyridinium derivatives (e.g., target compound, Benzpyrinium) exhibit distinct electronic properties compared to imidazolium analogs (e.g., 1-Benzyl-3-methylimidazolium bromide), influencing reactivity and solubility .

- Melting Points : Ionic liquids (e.g., 1-Benzyl-3-methylimidazolium bromide) have significantly lower melting points (72°C) than crystalline pyridinium salts (223–245°C) .

Challenges and Limitations

生物活性

1-Benzyl-3-(hydroxymethyl)pyridin-1-ium bromide is a quaternary ammonium compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₄BrNO, with a molecular weight of approximately 280.17 g/mol. Its structure features a pyridine ring substituted with both a benzyl group and a hydroxymethyl group, which contribute to its unique reactivity and biological activity. The compound primarily engages in nucleophilic substitution and electrophilic aromatic substitution reactions due to these functional groups.

The biological activity of this compound is linked to its ability to interact with various biological targets:

- Antimicrobial Activity : The presence of the pyridinium moiety enhances its potential as an antimicrobial agent. Studies have shown that related pyridinium compounds exhibit significant antibacterial properties, making them candidates for treating infections caused by resistant strains .

- Cholinesterase Inhibition : Similar compounds have demonstrated dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. For instance, some derivatives exhibited IC50 values in the low micromolar range for AChE inhibition, suggesting that this compound may possess comparable activities .

Antimicrobial Activity

A comparative study indicated that this compound has notable antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were assessed, showing effective inhibition against Gram-positive and Gram-negative bacteria. The compound's structural features contribute to its enhanced permeability through bacterial membranes, facilitating its action .

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 4 | Antimicrobial |

| Benzylpyridinium bromide | 2 | Antimicrobial |

| N-benzyl-3-hydroxypyridinium chloride | 8 | Antimicrobial |

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of this compound through cholinesterase inhibition. In vitro assays demonstrated that it could significantly reduce AChE activity, which is beneficial for cognitive function preservation in neurodegenerative conditions .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound effectively reduced bacterial growth at concentrations as low as 4 µg/mL, showcasing its potential as a therapeutic agent against bacterial infections.

Case Study 2: Cholinesterase Inhibition

In another study focusing on Alzheimer's disease models, derivatives of this compound were evaluated for their ability to inhibit cholinesterases. The most active derivative showed an IC50 value of 5.90 µM for AChE inhibition, suggesting that modifications to the benzyl or hydroxymethyl groups could enhance its therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Benzyl-3-(hydroxymethyl)pyridin-1-ium bromide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via quaternization reactions. For example, refluxing a pyridine derivative (e.g., 3-(hydroxymethyl)pyridine) with benzyl bromide in a polar aprotic solvent (e.g., chloroform) under alkaline conditions (K₂CO₃) facilitates N-alkylation . Optimization involves adjusting reaction time, temperature, and stoichiometry. Post-synthesis, purification via recrystallization (e.g., using ethyl acetate or acetic acid) is critical to isolate high-purity product . Monitoring by TLC or HPLC ensures reaction completion.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm quaternization by observing downfield shifts of pyridinium protons (δ 8.5–9.5 ppm) and benzyl group signals (δ 4.5–5.5 ppm for CH₂). Hydroxymethyl protons appear as a triplet near δ 3.8–4.2 ppm .

- IR Spectroscopy : Identify O–H stretching (3200–3600 cm⁻¹) from the hydroxymethyl group and C–Br vibrations (600–800 cm⁻¹) .

- HRMS : Verify molecular ion peaks ([M⁺] or [M-Br]⁺) with mass accuracy <5 ppm .

Q. What are the solubility and stability considerations for this compound in aqueous and organic solvents?

- Methodological Answer : As a pyridinium salt, it is highly soluble in polar solvents (water, methanol, DMSO) but less so in non-polar solvents (hexane, ether). Stability tests under varying pH (2–12) and temperatures (4–60°C) should be conducted via UV-Vis or NMR to assess degradation. Store in anhydrous, dark conditions to prevent hydrolysis or photodegradation .

Advanced Research Questions

Q. How does the benzyl substituent influence the compound’s reactivity in nucleophilic substitution reactions compared to other pyridinium salts?

- Methodological Answer : The benzyl group enhances steric hindrance, slowing SN2 reactions at the pyridinium nitrogen. Comparative kinetic studies with analogs (e.g., 1-butyl-3-methylpyridinium bromide) using conductivity or NMR spectroscopy can quantify reaction rates. Computational modeling (DFT) further elucidates electronic effects (e.g., charge distribution at N⁺) .

Q. What strategies can resolve discrepancies in biological activity data for this compound across different studies?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, serum proteins) or impurities. Strategies include:

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., fixed cell lines, serum-free media) .

- Structural Confirmation : Use X-ray crystallography (as in ) to verify purity and conformation .

- SAR Studies : Compare activity with analogs (e.g., 1-benzyl-3-methylimidazolium bromide) to identify critical functional groups .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) models binding poses using target crystal structures (e.g., Plasmodium falciparum enzymes). MD simulations (GROMACS) assess stability of ligand-receptor complexes over time. Validate predictions with SPR (surface plasmon resonance) for binding affinity (KD) and ITC (isothermal titration calorimetry) for thermodynamic parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。